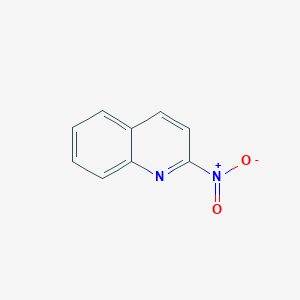

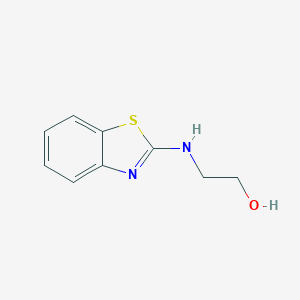

2-(1,3-Benzothiazol-2-ylamino)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

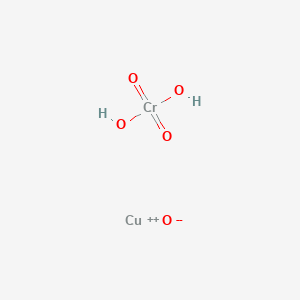

The compound "2-(1,3-Benzothiazol-2-ylamino)ethanol" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the aminoethanol moiety suggests potential for interaction with biological systems and the possibility of serving as a building block for more complex molecules.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through several methods. One approach involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of a H2O2/HCl system in ethanol at room temperature, which is described as a simple and efficient procedure yielding excellent results . Another method employs a novel hybrid catalyst NH3(CH2)5NH3BiCl5 under solvent-free conditions at 100°C, which offers advantages such as operational simplicity, recyclability of the catalyst, and short reaction times . Additionally, a Brønsted acidic ionic liquid, [(CH2)3SO3HMIM][HSO4], has been used as an efficient catalyst for the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols, providing a simple procedure with excellent yields .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques. For instance, Schiff base derivatives have been characterized by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and UV–visible spectroscopy. The crystal structure of one such compound was examined and found to crystallize in the monoclinic space group P2/c, with specific unit cell parameters and a defined crystal structure solved by direct methods .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. One such derivative, 1-(benzothiazol-2-yl)-1-phenylethanol, was identified as a positive allosteric modulator of the calcium-sensing receptor (CaSR) in a functional cell-based assay, indicating its potential in modulating biological pathways . The in vitro hepatic metabolism of related compounds has also been studied, revealing that these compounds can undergo metabolic transformations such as reduction and oxidation, as well as dealkylation under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, lipophilic 2,1,3-benzothiadiazoles exhibit high solubility in a wide range of solvents and show absorption in the violet region with emission in the blue-green region, which makes them suitable for applications such as optical sensors for tagging materials and detecting gasoline adulteration with ethanol . The antimicrobial activity and toxicity of some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives have been tested, indicating the biological relevance of these compounds .

Applications De Recherche Scientifique

-

Antibacterial Studies

- Field: Medical and Pharmaceutical Chemistry .

- Application: The ketoamine, 2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione (HL) and its Mn (II), Co (II), Ni (II), Cu (II), Pd (II) and Zn (II) complexes were synthesized and characterized .

- Method: The compounds were synthesized and characterized by NMR, FTIR, and electronic spectroscopies with elemental, thermal, room temperature magnetic susceptibility, and molar conductivity measurements .

- Results: The in vitro antibacterial studies of the ketoamine and its metal complexes showed that the compounds exhibited broad-spectrum antibacterial activities against K. oxytoca, P. aeruginosa, E. coli, B. cereus, and S. aureus, with an inhibitory zone of 8.0–25.0 mm .

-

Pharmacological Properties

- Field: Pharmacology .

- Application: Benzothiazole is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

- Method: A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .

- Results: During recent years there have been some interesting developments in the biological activities of benzothiazole derivatives .

-

Synthetic Strategies

- Field: Synthetic and Medicinal Chemistry .

- Application: Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

- Method: This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .

- Results: This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

-

Pharmaceutical Applications

- Field: Pharmaceutical Chemistry .

- Application: 2-aminobenzothiazoles governs a plethora of applications in drug discovery and development for the treatment of various diseases .

- Method: Changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .

- Results: Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

-

Fluorescent Pigment Dyeing Substrates

-

Antibacterial Studies

- Field: Medical and Pharmaceutical Chemistry .

- Application: The ketoamine, 2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione (HL) and its Mn (II), Co (II), Ni (II), Cu (II), Pd (II) and Zn (II) complexes were synthesized and characterized .

- Method: The compounds were synthesized and characterized by NMR, FTIR, and electronic spectroscopies with elemental, thermal, room temperature magnetic susceptibility, and molar conductivity measurements .

- Results: The in vitro antibacterial studies of the ketoamine and its metal complexes showed that the compounds exhibited broad-spectrum antibacterial activities against K. oxytoca, P. aeruginosa, E. coli, B. cereus, and S. aureus, with an inhibitory zone of 8.0–25.0 mm .

Orientations Futures

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylamino)ethanol, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating their potential as therapeutic agents .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVFXPJHBXATPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364957 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylamino)ethanol | |

CAS RN |

18392-47-7 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.